4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester
Overview
Description
4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of chloro and iodo substituents on the indazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-iodoaniline and methyl 2-bromoacetate.
Formation of Indazole Ring: The key step involves the formation of the indazole ring through a cyclization reaction. This can be achieved by reacting 4-chloro-3-iodoaniline with methyl 2-bromoacetate in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a strong acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the indazole ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups on the indazole ring. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The presence of halogen substituents makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, using palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can introduce various aryl or alkynyl groups to the indazole ring.
Scientific Research Applications
4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in cellular processes and enzyme inhibition.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and iodo substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodo-1H-indazole: Similar in structure but lacks the carboxylic acid methyl ester group.
3-Iodo-4-methyl-1H-indazole: Contains a methyl group instead of a chloro group.
6-Chloro-3-iodo-1H-indazole: Similar but with different substitution patterns on the indazole ring.
Uniqueness
4-Chloro-3-iodo-6-indazolecarboxylic acid methyl ester is unique due to the presence of both chloro and iodo substituents along with the carboxylic acid methyl ester group. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 4-chloro-3-iodo-2H-indazole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)4-2-5(10)7-6(3-4)12-13-8(7)11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOAHCJZYTYSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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